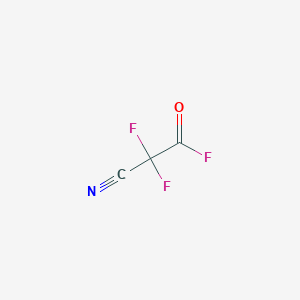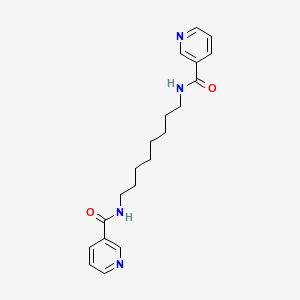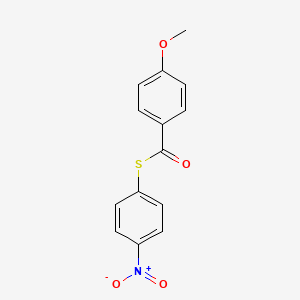
2,4,6-Tripropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tripropylphenol is an organic compound belonging to the phenol family It is characterized by the presence of three propyl groups attached to the benzene ring at the 2, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropylphenol typically involves the alkylation of phenol with propyl halides under basic conditions. A common method is the Friedel-Crafts alkylation, where phenol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then attacks the aromatic ring of phenol, resulting in the substitution of hydrogen atoms with propyl groups at the 2, 4, and 6 positions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where phenol and propyl halides are fed into a reactor containing a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tripropylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Phenols can be reduced to cyclohexanols using hydrogen in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro- and halogen-substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tripropylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2,4,6-Tripropylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The propyl groups increase the hydrophobicity of the molecule, allowing it to interact with lipid membranes and potentially disrupt their integrity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in flame retardants.
2,4,6-Trichlorophenol: A chlorinated phenol used as a pesticide and antiseptic.
2,4,6-Trimethylphenol: A methylated phenol used in the synthesis of antioxidants and fragrances.
Uniqueness
2,4,6-Tripropylphenol is unique due to the presence of propyl groups, which confer distinct hydrophobic properties and reactivity compared to its halogenated and methylated counterparts. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or molecules.
Eigenschaften
CAS-Nummer |
74663-50-6 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2,4,6-tripropylphenol |
InChI |
InChI=1S/C15H24O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h10-11,16H,4-9H2,1-3H3 |
InChI-Schlüssel |
PHSXXPSPEBSWOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)CCC)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)


![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)


![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)


![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)

